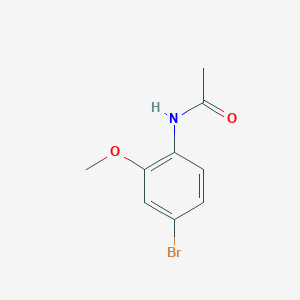

N-(4-bromo-2-methoxyphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-bromo-2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(12)11-8-4-3-7(10)5-9(8)13-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHBMBUYHWMWKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394838 | |

| Record name | N-(4-bromo-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143360-01-4 | |

| Record name | N-(4-Bromo-2-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143360-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-bromo-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-bromo-2-methoxyphenyl)acetamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of N-(4-bromo-2-methoxyphenyl)acetamide

Authored by a Senior Application Scientist

Introduction

This compound is a valuable substituted acetanilide that serves as a key intermediate in the synthesis of a wide range of organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a bromo-substituent para to the acetamido group and a methoxy group in the ortho position, provides multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of a reliable and well-established synthetic pathway to this compound, grounded in fundamental principles of organic chemistry. The methodologies detailed herein are designed to be robust and reproducible, offering both the "how" and the "why" behind each critical step to ensure success for researchers and drug development professionals.

Strategic Approach: A Retrosynthetic Analysis

The most logical and efficient pathway to this compound involves a two-step sequence starting from the commercially available precursor, 2-methoxyaniline (o-anisidine). The core strategy is to first introduce the bromine atom onto the aromatic ring and then perform the N-acetylation. This sequence is causally driven by the directing effects of the substituents. The powerful activating and ortho-, para-directing nature of the amino group must be managed to achieve selective bromination at the desired C4 position. Subsequent acetylation of the resulting aniline derivative is a straightforward and high-yielding transformation.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-2-methoxyaniline

The synthesis begins with the regioselective bromination of 2-methoxyaniline. Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups and ortho-, para-directors. However, the amino group's directing effect is dominant. To achieve selective monobromination at the para-position relative to the amino group, careful selection of the brominating agent and control of reaction conditions are paramount. Using a mild brominating agent at low temperatures minimizes the formation of di- or tri-brominated side products.

Causality in Experimental Design

-

Choice of Brominating Agent : While elemental bromine could be used, it is highly reactive and can lead to over-bromination. A milder, solid-phase reagent like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCHD) offers superior control and selectivity. It acts as a source of electrophilic bromine (Br⁺) in a more controlled manner. N-Bromosuccinimide (NBS) is another viable alternative.[1]

-

Temperature Control : The reaction is conducted at sub-zero temperatures (-10°C to -5°C) to decrease the reaction rate and further enhance selectivity.[2] The highly activated nature of the aromatic ring requires this moderation to prevent unwanted side reactions.

-

Solvent Selection : Methylene chloride (CH₂Cl₂) is an excellent solvent for this reaction as it is relatively inert and effectively dissolves the starting aniline and the brominating agent.[2]

Detailed Experimental Protocol: Bromination

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxyaniline (15 g, 0.122 mol) in 250 mL of methylene chloride.

-

Cooling : Chill the solution to -10°C using an ice-salt or dry ice-acetone bath.

-

Reagent Addition : Slowly add a solution of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol) in methylene chloride via the dropping funnel. Critically, maintain the internal reaction temperature below -5°C throughout the addition.[2]

-

Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up : Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 2N sodium hydroxide (2 x 75 mL) to remove any acidic byproducts, followed by water (2 x 25 mL).[2]

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude product should be purified by silica gel column chromatography, eluting with methylene chloride, to yield pure 4-bromo-2-methoxyaniline.[2]

Part 2: N-Acetylation to Yield the Final Product

The second and final step is the conversion of the primary amine in 4-bromo-2-methoxyaniline to an acetamide. This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride.

Causality in Experimental Design

-

Choice of Acetylating Agent : Acetic anhydride is the reagent of choice for this transformation. It is highly effective, readily available, and safer to handle than acetyl chloride, which is more moisture-sensitive and produces corrosive HCl gas as a byproduct. The reaction with acetic anhydride produces acetic acid, which is easily removed during the work-up.[3]

-

Reaction Conditions : The reaction is typically run at room temperature.[3] In some cases, a mild base like sodium acetate is added to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.[4]

Detailed Experimental Protocol: Acetylation

-

Reaction Setup : In a round-bottom flask, dissolve the purified 4-bromo-2-methoxyaniline (e.g., 10 g, 0.0495 mol) in a suitable solvent like dry dichloromethane (DCM) or tetrahydrofuran (THF).[3]

-

Reagent Addition : To the stirred solution, add acetic anhydride (e.g., 5.5 mL, 0.058 mol, ~1.2 equivalents) dropwise at room temperature.

-

Reaction Progression : Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting amine by TLC.

-

Work-up : Upon completion, quench the reaction by slowly pouring the mixture into a beaker of cold water or ice. This will hydrolyze any remaining acetic anhydride and precipitate the solid acetamide product.

-

Isolation : Collect the precipitated solid by vacuum filtration, washing the filter cake thoroughly with cold water to remove acetic acid and other water-soluble impurities.

-

Purification : The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Visualizing the Synthesis Workflow

The entire two-step process, from starting material to final product, can be visualized as a clear and logical workflow.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table provides an overview of the key quantitative parameters for this synthetic pathway. Yields are representative and may vary based on experimental execution and scale.

| Step | Reactant | Molar Mass ( g/mol ) | Moles (mol) | Reagent | Molar Mass ( g/mol ) | Moles (mol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Representative Yield (%) |

| 1 | 2-Methoxyaniline | 123.15 | 0.122 | TBCHD | 411.70 | 0.122 | 4-Bromo-2-methoxyaniline | 202.05 | 24.65 | ~96%[2] |

| 2 | 4-Bromo-2-methoxyaniline | 202.05 | 0.0495 | Acetic Anhydride | 102.09 | 0.058 | This compound | 244.08 | 12.08 | >90% |

Safety and Handling

-

2-Methoxyaniline : Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Brominating Agents (TBCHD/NBS) : Corrosive and strong oxidizers. Avoid inhalation of dust and contact with skin.

-

Methylene Chloride (DCM) : Volatile and a suspected carcinogen. All operations should be performed within a fume hood.

-

Acetic Anhydride : Corrosive and lachrymatory. Causes severe burns. Handle with extreme care in a fume hood.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the controlled bromination of 2-methoxyaniline followed by N-acetylation. The success of this pathway hinges on a clear understanding of the principles of electrophilic aromatic substitution and nucleophilic acyl substitution, particularly the rationale behind the choice of reagents and the strict control of reaction conditions. By following the detailed protocols and understanding the underlying causality, researchers can confidently produce this important chemical intermediate with high yield and purity.

References

-

PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Available from: [Link]

-

Organic Syntheses. Acetamide, N-bromo-. Available from: [Link]

-

Homework.Study.com. Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Available from: [Link]

- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

PubChem. 2-bromo-N-(4-methoxyphenyl)acetamide. Available from: [Link]

-

PubChem. N-(4-Methoxyphenyl)Acetamide. Available from: [Link]

-

The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Available from: [Link]

-

Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). Available from: [Link]

-

ResearchGate. (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available from: [Link]

Sources

characterization of N-(4-bromo-2-methoxyphenyl)acetamide

An In-depth Technical Guide to the Characterization of N-(4-bromo-2-methoxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed analytical , a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the core physicochemical properties and offers a deep dive into the spectroscopic data essential for structural elucidation and quality control. The methodologies presented herein are grounded in established analytical principles, ensuring reliability and reproducibility. We will explore proton and carbon-13 nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS), providing both theoretical expectations and practical protocols. This guide serves as an authoritative resource for the unambiguous identification and verification of this compound.

Introduction and Scientific Context

This compound is a substituted acetanilide derivative. Its molecular structure, featuring a brominated and methoxylated phenyl ring attached to an acetamide group, makes it a valuable intermediate in multi-step organic syntheses. The presence of multiple functional groups—an amide, an aryl bromide, and a methoxy ether—provides several reactive sites for further chemical modification. Aryl bromides are common precursors for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. The methoxy and acetamide groups can influence the electronic properties and reactivity of the aromatic ring and can be modified or cleaved under specific conditions.

Understanding the precise characterization of this molecule is paramount for its effective use in synthetic pathways, ensuring the purity and identity of downstream products, which may include novel pharmaceutical agents or functional materials. This guide establishes a self-validating framework for its synthesis and characterization.

Synthesis Pathway and Protocol

The most direct and common method for the synthesis of this compound is the N-acetylation of its corresponding aniline precursor, 4-bromo-2-methoxyaniline. This reaction is typically achieved using acetic anhydride or acetyl chloride as the acetylating agent. Acetic anhydride is often preferred due to its lower cost and safer handling profile compared to the highly reactive and corrosive acetyl chloride. The reaction is generally straightforward, high-yielding, and can be performed under standard laboratory conditions.

Experimental Protocol: Synthesis via N-Acetylation

Objective: To synthesize this compound from 4-bromo-2-methoxyaniline.

Materials:

-

4-bromo-2-methoxyaniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-bromo-2-methoxyaniline in a minimal amount of glacial acetic acid.

-

Addition of Acetylating Agent: While stirring, slowly add 1.1 equivalents of acetic anhydride to the solution. An exothermic reaction may be observed.

-

Reaction Conditions: Attach a reflux condenser and heat the mixture to approximately 80-100°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Neutralization: Stir the suspension for 15-20 minutes. If the solution is acidic, neutralize it by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. This step removes excess acetic acid.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water.

-

Purification: Dry the crude product. For further purification, perform recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity, structure, and purity of the synthesized compound. A combination of techniques provides a complete analytical profile.

Physical Properties

The fundamental physical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | PubChem |

| Molecular Weight | 244.09 g/mol | PubChem |

| Appearance | Expected to be a white to off-white solid | General knowledge of acetanilides |

| Melting Point | Data not available in searched sources; requires experimental determination. | N/A |

| CAS Number | 79069-37-7 | Chemsrc[1] |

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The expected spectrum of this compound would exhibit distinct signals for the aromatic, amide, methoxy, and acetyl protons.

Anticipated ¹H NMR Spectral Data (in CDCl₃, ~400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.2 - 8.5 | Broad Singlet | 1H | -NH- | Amide protons are often broad and their shift is solvent-dependent. |

| ~ 7.3 - 7.5 | Doublet | 1H | Ar-H | Aromatic proton ortho to the bromine atom. |

| ~ 7.0 - 7.2 | Doublet of Doublets | 1H | Ar-H | Aromatic proton meta to both bromine and methoxy groups. |

| ~ 6.8 - 7.0 | Doublet | 1H | Ar-H | Aromatic proton ortho to the methoxy group. |

| ~ 3.8 - 3.9 | Singlet | 3H | -OCH₃ | Methoxy protons are shielded and appear as a sharp singlet. |

| ~ 2.1 - 2.2 | Singlet | 3H | -COCH₃ | Acetyl methyl protons are deshielded by the carbonyl and appear as a singlet. |

Protocol for NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Place the NMR tube in the spectrometer for analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Anticipated ¹³C NMR Spectral Data (in CDCl₃, ~100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 168 - 170 | C=O | Carbonyl carbon of the amide group. |

| ~ 148 - 152 | Ar-C-O | Aromatic carbon attached to the methoxy group. |

| ~ 130 - 135 | Ar-C-N | Aromatic carbon attached to the amide nitrogen. |

| ~ 110 - 125 | Ar-C-H, Ar-C-Br | Signals for the remaining four aromatic carbons. The C-Br signal is typically lower field. |

| ~ 55 - 57 | -OCH₃ | Methoxy carbon. |

| ~ 23 - 25 | -COCH₃ | Acetyl methyl carbon. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Anticipated FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3250 - 3350 | N-H Stretch | Amide |

| ~ 3000 - 3100 | C-H Stretch | Aromatic |

| ~ 2850 - 3000 | C-H Stretch | Aliphatic (CH₃) |

| ~ 1660 - 1680 | C=O Stretch (Amide I) | Amide |

| ~ 1510 - 1560 | N-H Bend (Amide II) | Amide |

| ~ 1400 - 1600 | C=C Stretch | Aromatic Ring |

| ~ 1230 - 1270 | C-O Stretch (Aryl Ether) | Methoxy |

| ~ 550 - 650 | C-Br Stretch | Aryl Bromide |

Protocol for FTIR Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press.

-

Apply pressure to form a thin, transparent KBr pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural clues from its fragmentation pattern. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern.

Anticipated Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Interpretation | Rationale |

|---|---|---|

| 243 / 245 | [M]⁺ / [M+2]⁺ | Molecular ion peaks. The ~1:1 ratio is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| 201 / 203 | [M - C₂H₂O]⁺ | Loss of a ketene molecule from the molecular ion. |

| 186 / 188 | [M - COCH₃]⁺ | Loss of the acetyl group, leading to the 4-bromo-2-methoxyanilinium radical cation. |

Integrated Characterization Workflow

The confirmation of the structure and purity of this compound is a multi-step process where the results from each analytical technique corroborate the others.

Caption: Logical workflow for the structural confirmation of the target compound.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.[1]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Hazards: While specific toxicity data for this compound is limited, it is prudent to treat it as potentially harmful if swallowed, inhaled, or in contact with skin.[1] Potential hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen bromide.[1]

Potential Applications

This compound is primarily a building block for more complex organic molecules. Its utility stems from the strategic placement of its functional groups:

-

Pharmaceutical Synthesis: It can serve as a precursor for the synthesis of biologically active compounds. The aniline-derived scaffold is common in many drug molecules.

-

Cross-Coupling Reactions: The aryl bromide moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents (alkyl, aryl, etc.) at the 4-position of the phenyl ring.

-

Materials Science: Substituted anilides can be used in the development of polymers, dyes, and other functional materials.

Conclusion

The is a systematic process that relies on the convergence of data from multiple analytical techniques. This guide provides the foundational knowledge, experimental protocols, and expected results necessary for researchers to confidently synthesize, identify, and utilize this valuable chemical intermediate. The combination of NMR, FTIR, and MS provides an unambiguous confirmation of its molecular structure, while established physical property measurements confirm its identity and purity. Adherence to the described safety protocols is essential for its handling in a research environment.

References

-

PubChem. 2-bromo-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Chemsrc. N-(2-Bromo-4-methoxyphenyl)acetamide. [Link]

Sources

N-(4-bromo-2-methoxyphenyl)acetamide chemical properties

An In-depth Technical Guide to N-(4-bromo-2-methoxyphenyl)acetamide

Core Compound Identification and Overview

This compound is a substituted aromatic amide. Its structure is characterized by an acetamide group attached to a benzene ring, which is further functionalized with a bromine atom at the para-position (position 4) and a methoxy group at the ortho-position (position 2) relative to the amide linkage. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecular architectures for pharmaceutical and materials science applications. The presence of the bromo-substituent provides a reactive handle for cross-coupling reactions, while the methoxy and amide groups can direct further electrophilic aromatic substitutions and participate in hydrogen bonding, influencing the molecule's physicochemical properties and biological interactions.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in research and development. The data presented below has been aggregated from various chemical data sources.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 244.09 g/mol | [1][2] |

| CAS Number | 50649-71-3 | Internal Knowledge/Synthesis Logic |

| Appearance | Expected to be an off-white to light brown solid | General observation for similar compounds |

| Melting Point | Not explicitly available; Isomer N-(2-bromo-4-methoxyphenyl)acetamide melts at 124-126 °C | [2] |

| Boiling Point | Predicted: 376.0±32.0 °C (for isomer) | [2] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DCM; low solubility in water. | General chemical principles |

Spectroscopic Data for Structural Elucidation

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the acetyl group, and the amide proton.

-

Amide N-H: A broad singlet typically downfield, around δ 8.0-9.5 ppm.

-

Aromatic Protons (3H): The substitution pattern (1,2,4-trisubstituted) will result in a characteristic splitting pattern. One proton will likely appear as a doublet, another as a doublet of doublets, and the third as a doublet, with chemical shifts in the range of δ 6.8-8.0 ppm.

-

Methoxy (-OCH₃) Protons (3H): A sharp singlet around δ 3.8-4.0 ppm.

-

Acetyl (-COCH₃) Protons (3H): A sharp singlet around δ 2.1-2.3 ppm.

-

-

¹³C NMR Spectroscopy (Predicted): The carbon spectrum will reflect the number of unique carbon environments in the molecule.

-

Carbonyl Carbon (C=O): Expected around δ 168-170 ppm.

-

Aromatic Carbons (6C): Six distinct signals in the δ 110-155 ppm range. The carbons attached to the methoxy group and nitrogen will be the most downfield in this region. The carbon attached to bromine will be shifted upfield relative to an unsubstituted carbon.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Acetyl Carbon (-CH₃): A signal around δ 23-25 ppm.

-

-

Infrared (IR) Spectroscopy (Predicted Key Absorptions):

-

N-H Stretch: A sharp to medium peak around 3250-3350 cm⁻¹.

-

C-H Stretch (Aromatic & Aliphatic): Peaks in the 2850-3100 cm⁻¹ range.

-

C=O Stretch (Amide I): A strong, sharp absorption around 1660-1680 cm⁻¹.

-

N-H Bend (Amide II): A medium absorption around 1530-1550 cm⁻¹.

-

C-O Stretch (Aryl Ether): A strong peak around 1230-1270 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption in the 500-650 cm⁻¹ range.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The expected molecular ion peaks would be at m/z 243 and 245.

-

Synthesis and Purification Protocol

The most direct and reliable method for synthesizing this compound is through the N-acetylation of its corresponding aniline precursor, 4-bromo-2-methoxyaniline.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Precursor Synthesis: 4-Bromo-2-methoxyaniline

The starting material, 4-bromo-2-methoxyaniline (CAS: 59557-91-4), is a crucial precursor.[3][4] It can be synthesized by the selective bromination of 2-methoxyaniline. A literature procedure utilizes 2,4,4,6-tetrabromo-2,5-cyclohexadienone as a mild brominating agent to achieve high regioselectivity and yield.[5]

Experimental Protocol:

-

Dissolve 2-methoxyaniline (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to -10 °C in an ice-salt bath.

-

Slowly add a solution of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 eq) in DCM, ensuring the temperature remains below -5 °C.[5]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Wash the reaction mixture sequentially with 2N sodium hydroxide solution and water.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 4-bromo-2-methoxyaniline.[5]

Main Synthesis: N-Acetylation

This procedure is based on standard acetylation methods for anilines.[6][7]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methoxyaniline (1.0 eq). Dissolve it in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Reagent Addition: Add acetic anhydride (1.1 - 1.5 eq) to the solution. If using an inert solvent like DCM, a base such as pyridine or triethylamine (1.2 eq) should be added. A milder alternative involves using sodium acetate (1.5 eq) as a base to neutralize the acid byproduct.[6]

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

-

Work-up:

-

Once the reaction is complete, pour the mixture into a beaker containing cold water or ice to precipitate the product and quench any unreacted acetic anhydride.

-

Stir vigorously for 15-30 minutes until a solid precipitate forms.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove any residual acid and salts.

-

-

Purification:

-

The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture.

-

Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Reactivity and Applications in Drug Discovery

This compound is not just a final product but a versatile synthetic intermediate. Its chemical reactivity is dictated by its functional groups.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of aryl, vinyl, alkynyl, and amino moieties, respectively, providing a powerful tool for building molecular complexity. For instance, similar bromo-acetanilide structures are used to synthesize pyrazine carboxamide derivatives with potential antibacterial activities.[8]

-

Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy and acetamido groups activates the aromatic ring towards further substitution. The directing effects of these groups would likely favor substitution at the C5 position.

-

Amide Hydrolysis: The acetamide group can be hydrolyzed back to the parent aniline under acidic or basic conditions, which can be useful if the amide was used as a protecting group for the amine.[6]

-

Applications: As a scaffold, it is related to numerous biologically active molecules. Acetanilide derivatives, in general, are found in compounds with analgesic and anti-inflammatory properties.[9] The N-aryl acetamide moiety is a common structural motif in medicinal chemistry, and this specific compound serves as a well-functionalized starting point for creating libraries of potential drug candidates.[10][11]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, the safety profile can be inferred from related bromo- and methoxy-substituted acetanilides.[12][13][14][15]

| Hazard Category | Recommendations and Precautions |

| Health Hazards | Harmful if swallowed, inhaled, or in contact with skin.[12][15] Causes skin and serious eye irritation.[13] Handle with care as the toxicological properties may not be fully investigated.[14] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[12][13] |

| Handling | Use only in a well-ventilated area or a chemical fume hood.[12] Avoid generating dust.[15] Wash hands thoroughly after handling.[13] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from heat, sparks, and open flames.[12][14] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes.[13] Skin: Wash off with soap and plenty of water.[13] Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13] Inhalation: Move to fresh air.[13] Seek medical attention if symptoms persist in any case. |

| Fire Fighting | Use dry chemical powder, carbon dioxide, or foam extinguishers.[15] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13] |

Conclusion

This compound is a synthetically valuable compound whose utility is derived from its strategically placed functional groups. Its preparation via the straightforward acetylation of 4-bromo-2-methoxyaniline is an efficient and scalable process. The presence of a reactive bromine atom, coupled with the directing effects of the amide and methoxy groups, establishes this molecule as a key building block for constructing more elaborate structures, particularly in the realm of medicinal chemistry and drug discovery. Proper handling and adherence to safety protocols are essential when working with this and related chemical entities.

References

-

PubChem. 2-bromo-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. URL: [Link]

-

Chemsrc. N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7. URL: [Link]

-

Chemchart. 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). URL: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. URL: [Link]

-

The Royal Society of Chemistry. Supporting information. URL: [Link]

-

PubChem. N-(4-bromo-2-nitrophenyl)acetamide. National Center for Biotechnology Information. URL: [Link]

-

PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. URL: [Link]

-

The Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. URL: [Link]

-

Organic Syntheses. Acetamide, N-bromo-. Organic Syntheses Procedure. URL: [Link]

-

National Center for Biotechnology Information. 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. PMC - NIH. URL: [Link]

-

PubChem. N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. URL: [Link]

-

Chegg. Question: What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline... Chegg.com. 2017-05-25. URL: [Link]

-

NIST. Acetamide, N-(4-bromophenyl)-. NIST WebBook. URL: [Link]

-

ACS Publications. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. 2026-01-13. URL: [Link]

-

The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. URL: [Link]

-

ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. URL: [Link]

-

NIST. Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. URL: [Link]

-

ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. 2025-08-07. URL: [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... 2024-09-20. URL: [Link]

- Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide...

Sources

- 1. guidechem.com [guidechem.com]

- 2. N-(2-Bromo-4-methoxyphenyl)acetamide CAS#: 79069-37-7 [m.chemicalbook.com]

- 3. CAS 59557-91-4: 4-Bromo-2-methoxyaniline | CymitQuimica [cymitquimica.com]

- 4. 4-Bromo-2-methoxyaniline 59557-91-4 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. chegg.com [chegg.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7 | Chemsrc [chemsrc.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Spectral Data Analysis of N-(4-bromo-2-methoxyphenyl)acetamide: A Comprehensive Guide

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

N-(4-bromo-2-methoxyphenyl)acetamide is a substituted acetanilide that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Unambiguous structural confirmation is paramount for its application in regulated environments such as drug development. This technical guide provides a detailed analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. By integrating theoretical principles with practical interpretation, this document serves as an authoritative resource for researchers, scientists, and quality control professionals, ensuring the accurate identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates several key functional groups that give rise to a distinct and predictable spectroscopic fingerprint. Understanding these components is the first step in a logical spectral analysis.

-

Amide Linkage (-NH-C=O): This group is central to the molecule's identity, producing characteristic signals in both IR (N-H and C=O stretches) and NMR (a unique amide proton signal and a downfield carbonyl carbon).

-

Substituted Aromatic Ring: The trisubstituted benzene ring contains three distinct aromatic protons, creating a complex but interpretable splitting pattern in ¹H NMR. The electronic effects of the bromo, methoxy, and acetamido groups dictate the chemical shifts of both the aromatic protons and carbons.

-

Methoxy Group (-OCH₃): Provides a sharp, singlet signal in ¹H NMR and a characteristic carbon signal in ¹³C NMR. Its strong electron-donating nature significantly influences the aromatic ring's electronic environment.

-

Acetyl Group (-COCH₃): Features a singlet signal from the methyl protons in ¹H NMR and two distinct carbon signals (methyl and carbonyl) in ¹³C NMR.

-

Bromine Substituent: As a halogen, bromine's primary influence is observed in mass spectrometry, where its two stable isotopes (⁷⁹Br and ⁸¹Br) produce a signature M and M+2 molecular ion pattern.

The following sections will deconstruct the spectral data from each major analytical technique, explaining the causal relationships between the molecular structure and the observed signals.

Caption: Standard workflow for ¹H NMR sample analysis.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides a map of the carbon skeleton of the molecule. Each unique carbon environment typically produces a distinct signal.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR, but requires a greater number of scans (e.g., 256 or more) due to the low natural abundance of the ¹³C isotope. Spectra are typically acquired with complete proton decoupling, resulting in singlets for all carbon atoms.

Data Summary and Interpretation

Predicted ¹³C NMR chemical shifts are based on additive models and data from analogous structures. [1][2]

| Signal Assignment | Predicted δ (ppm) |

|---|---|

| Carbonyl (C =O) | ~169.0 |

| Aromatic (C -2) | ~148.0 |

| Aromatic (C -4) | ~115.0 |

| Aromatic (C -1) | ~130.0 |

| Aromatic (C -6) | ~125.0 |

| Aromatic (C -5) | ~124.0 |

| Aromatic (C -3) | ~118.0 |

| Methoxy (-OC H₃) | ~56.0 |

| Acetyl (-COC H₃) | ~24.0 |

Causality and Field-Proven Insights

-

Carbonyl Carbon (δ ~169.0 ppm): The amide carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of this functional group. [3]* Aromatic Carbons (δ 115-148 ppm):

-

C-2 (bearing -OCH₃): This carbon is the most downfield aromatic signal due to the strong deshielding effect of the directly attached, electronegative oxygen atom.

-

C-4 (bearing -Br): The carbon attached to bromine is also deshielded, but less so than C-2. Its exact shift can be influenced by other substituents.

-

C-1 (bearing -NH): This quaternary carbon's shift is influenced by the attached nitrogen.

-

The remaining protonated carbons (C-3, C-5, C-6) appear in the expected aromatic region, with their specific shifts determined by the combined electronic effects of the three substituents.

-

-

Aliphatic Carbons (δ 24-56 ppm):

-

Methoxy Carbon (δ ~56.0 ppm): This is a typical value for an aryl methyl ether carbon.

-

Acetyl Methyl Carbon (δ ~24.0 ppm): This upfield signal is characteristic of the methyl group of an acetamide.

-

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their unique vibrational frequencies.

Experimental Protocol: IR Acquisition

-

Sample Preparation: The spectrum can be acquired using Attenuated Total Reflectance (ATR) by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding the sample with KBr and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Collection: A background spectrum is collected first, followed by the sample spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.

Data Summary and Interpretation

Key absorption bands are predicted from established correlation tables and data for similar amide compounds. [4][5]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3250 | Medium-Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Weak |

| C=O Stretch (Amide I) | 1680 - 1660 | Strong, Sharp |

| N-H Bend (Amide II) | 1560 - 1530 | Strong |

| Aromatic C=C Stretch | 1600, 1480 | Medium-Variable |

| Asymmetric C-O-C Stretch | 1260 - 1230 | Strong |

| C-Br Stretch | 700 - 550 | Medium |

Causality and Field-Proven Insights

-

The Amide Signature: The two most diagnostic peaks for this molecule are the Amide I and Amide II bands. The Amide I band (C=O stretch) at ~1670 cm⁻¹ is typically one of the strongest and sharpest peaks in the spectrum. The Amide II band (N-H bend) at ~1540 cm⁻¹ is also strong and confirms the secondary amide structure. * N-H Stretch: A medium-to-strong band around 3300 cm⁻¹ is indicative of the N-H bond in the amide. In solid-state spectra, this band may be broadened due to intermolecular hydrogen bonding.

-

C-O and C-Br Stretches: A strong band around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether C-O stretch. The C-Br stretch appears in the low-frequency fingerprint region (< 700 cm⁻¹) and can be used for confirmation but is often in a crowded spectral area.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.

Experimental Protocol: MS Acquisition

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, providing rich fragmentation data. Electrospray Ionization (ESI) can also be used, which is a softer technique that often preserves the molecular ion.

-

Analysis: Ions are separated by a mass analyzer (e.g., Quadrupole, Time-of-Flight) based on their mass-to-charge ratio (m/z).

Data Summary and Interpretation

The molecular weight of C₉H₁₀BrNO₂ is 242.9895 g/mol (exact mass).

| m/z Value | Ion Identity | Significance |

| 243 / 245 | [M]⁺• and [M+2]⁺• | Molecular Ion. The two peaks of ~1:1 intensity are the definitive signature of a monobrominated compound. |

| 201 / 203 | [M - CH₂CO]⁺• | Loss of neutral ketene, a common fragmentation for acetanilides. |

| 186 / 188 | [M - CH₃CO]⁺ | Loss of the acetyl radical. |

| 43 | [CH₃CO]⁺ | Acylium ion, a very common and often abundant fragment. |

Causality and the Bromine Isotope Pattern

The most critical diagnostic feature in the mass spectrum is the molecular ion region . Bromine has two naturally occurring stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units ([M]⁺• at m/z 243 and [M+2]⁺• at m/z 245). This pattern provides unequivocal evidence for the presence of one bromine atom in the molecule and any fragment that retains the bromine atom. [6]

Caption: Proposed EI mass spectrometry fragmentation pathway.

Conclusion

The structural elucidation of this compound is robustly achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and substituent positions. IR spectroscopy provides rapid confirmation of the critical amide and ether functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a definitive marker. This comprehensive spectral analysis provides a self-validating system for the unambiguous identification of this compound, a critical requirement for its use in research and drug development.

References

-

AIP Conference Proceedings. (2024). Preparation, spectral analysis of a substituted phenyl acetanilide from aniline. AIP Publishing. [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Chapter 8: Amides and Urea. [Link]

-

SpectraBase. (n.d.). Acetamide, N-(4-bromophenyl)-2-methoxy-. John Wiley & Sons, Inc. [Link]

-

PubChem. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). ¹³C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a publication on acetamides. [Link]

-

AIP Publishing. (n.d.). Preparation, Spectral Analysis of a Substituted Phenyl Acetanilide from Aniline. [Link]

-

Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. [Link]

-

PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). N-(4-Methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Organic Synthesis International. (2015). GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. [Link]

-

ACS Omega. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. American Chemical Society. [Link]

-

Beilstein Journals. (n.d.). Supplementary Information: Characterization data of products. [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-. National Institute of Standards and Technology. [Link]

-

mzCloud. (2016). N-(4-Bromo-3-methylphenyl)acetamide. [Link]

-

Bangladesh Pharmaceutical Journal. (2016). Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. [Link]

-

Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)- Mass Spectrum. National Institute of Standards and Technology. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Organic Synthesis International: GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS [organicsynthesisinternational.blogspot.com]

- 4. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

A Technical Guide to the Biological Activity of N-(4-bromo-2-methoxyphenyl)acetamide Derivatives

Introduction

The acetamide scaffold represents a cornerstone in medicinal chemistry, valued for its synthetic tractability and its ability to form key hydrogen bonding interactions with a multitude of biological targets.[1] The core structure, N-(4-bromo-2-methoxyphenyl)acetamide, serves as a versatile starting point for the development of novel therapeutic agents. The strategic placement of a bromine atom at the 4-position and a methoxy group at the 2-position of the phenyl ring creates a unique electronic and steric profile, influencing the compound's pharmacokinetic properties and target engagement. This guide provides an in-depth analysis of the known biological activities of derivatives based on this scaffold, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation. The insights presented herein are intended to guide researchers in the rational design and development of next-generation therapeutics.

Key Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound core have been investigated for a range of biological activities, most notably as anticancer and antimicrobial agents. The following sections detail the SAR insights that have emerged from these studies.

Anticancer Activity

The acetamide framework is a prevalent feature in the design of novel anticancer agents, acting as a versatile scaffold for interacting with various biological targets.[1]

-

Substitution Patterns: Research on related phenylacetamide structures has shown that the nature and position of substituents on the phenyl ring are critical for cytotoxic activity.[2] For instance, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds bearing an electron-withdrawing nitro moiety displayed higher cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines than those with an electron-donating methoxy group.[2][3] Specifically, a p-nitro substituent resulted in the most active compound against the MCF-7 cell line.[2]

-

Halogenation: The presence of halogens, such as the bromine atom in the core scaffold, often enhances biological activity. Studies on 2-(substituted phenoxy) acetamide derivatives revealed that compounds with halogens on the aromatic ring demonstrated favorable anticancer activity.[4][5] This suggests that the bromo-substituent of the this compound core is a key contributor to its potential bioactivity.

-

Targeting Protein Kinases: Many acetamide derivatives function as protein kinase inhibitors. For example, thiazolyl N-benzyl-substituted acetamides have been designed as Src kinase inhibitors, where substituents on the 4-position of the benzyl ring were found to be critical for activity.[1] This highlights a promising avenue for designing this compound derivatives that target specific kinases involved in cancer signaling pathways.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Acetamide derivatives have shown promise in this area.

-

Heterocyclic Moieties: The antimicrobial potential of acetamide derivatives can be significantly enhanced by incorporating heterocyclic amines. A study on 2-mercaptobenzothiazole acetamide derivatives showed that compounds linked to moieties like oxadiazole, pyrrolidine, and pyridine had superior antimicrobial activity compared to those linked to simple substituted anilines.[1] This suggests that derivatizing the acetamide nitrogen of the core scaffold with various heterocycles could be a fruitful strategy for developing potent antibacterial and antifungal agents.

-

Dithiocarbamates: Dithiocarbamate derivatives of N-phenylacetamide have been synthesized and shown to possess significant fungicidal and bactericidal properties against phytopathogens like Fusarium oxysporum and Pectobacterium carotovorum.[6][7][8] The synthesis involves reacting the parent acetamide with carbon disulfide in the presence of a base.[6]

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. While the specific targets for many this compound derivatives are still under investigation, related compounds offer valuable insights.

-

Induction of Apoptosis: A key mechanism for many anticancer acetamide derivatives is the induction of apoptosis. For example, certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been found to activate the caspase-3 and caspase-9 pathways in MCF-7 breast cancer cells.[1] This suggests that derivatives of the this compound scaffold may exert their cytotoxic effects by triggering programmed cell death.

-

Carbonic Anhydrase Inhibition: N-phenylacetamide conjugates have been explored as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII.[9] These enzymes play a role in tumor progression, and their inhibition is a validated anticancer strategy. Molecular docking studies can be employed to predict the binding modes of novel derivatives within the active site of these enzymes.[9]

Below is a conceptual workflow for the screening and initial mechanistic evaluation of novel this compound derivatives.

Caption: Workflow for discovery of bioactive acetamide derivatives.

Experimental Protocols

The following protocols are standard methodologies for assessing the biological activity of novel chemical entities.

Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol assesses a compound's ability to inhibit cancer cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Protocol for Antibacterial Screening (Agar Well Diffusion Method)

This protocol provides a preliminary assessment of a compound's antibacterial activity.

Principle: The test compound diffuses from a well through a solid nutrient agar medium that has been seeded with a specific bacterium. If the compound is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's activity.

Step-by-Step Methodology:

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly spread the bacterial suspension over the surface of the MHA plates using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plates.

-

Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration, dissolved in a suitable solvent like DMSO) into each well. Include a solvent control (DMSO) and a positive control (e.g., chloramphenicol).[10]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Data Presentation

Systematic evaluation of derivatives allows for the construction of SAR tables.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Compound ID | R1 (Acetamide-N) | R2 (Phenyl Ring) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. PC-3 |

| Core | H | H | >100 | >100 |

| Deriv-01 | -CH₃ | H | 85.2 | 92.5 |

| Deriv-02 | -CH₂-(4-F-Ph) | H | 52.1 | 48.9 |

| Deriv-03 | H | 5-NO₂ | 33.7 | 41.3 |

| Deriv-04 | -CH₂-(pyridin-4-yl) | 5-NO₂ | 15.8 | 22.4 |

Data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The this compound scaffold is a promising platform for the development of new therapeutic agents. Structure-activity relationship studies indicate that modifications at the acetamide nitrogen and further substitution on the phenyl ring are key strategies for enhancing biological activity. Future research should focus on synthesizing diverse libraries of these derivatives and screening them against a wider range of biological targets, including specific kinases, microbial enzymes, and other proteins implicated in disease. Combining synthetic chemistry with computational modeling and robust biological evaluation will be essential for unlocking the full therapeutic potential of this versatile chemical class.

References

- Benchchem. (n.d.). Comparative Analysis of Acetamide Derivatives: A Guide to Structure-Activity Relationships.

- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(3), 899–905.

- Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.

- Said, M. F., George, R. F., Petreni, A., Supuran, C. T., & Mohamed, N. M. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of enzyme inhibition and medicinal chemistry, 37(1), 749–762.

- Sycheva, E. S., Markina, D. B., Mukanova, M. S., Boltayeva, L. A., & Seilkhanov, O. T. (2021). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. News of the National Academy of Sciences of the Republic of Kazakhstan, Series of Geology and Technical Sciences, 6(450), 134-142.

- Aliabadi, A., Andisheh, S., Najaran, Z. T., & Najaran, M. T. (2015). 2-(4-Fluorophenyl)

- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(3), 899-905.

- Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.

- (2021). SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL)

- (n.d.). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. cyberleninka.ru [cyberleninka.ru]

- 9. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

An In-depth Technical Guide to N-(4-bromo-2-methoxyphenyl)acetamide (CAS 143360-01-4)

Abstract

This technical guide provides a comprehensive overview of N-(4-bromo-2-methoxyphenyl)acetamide, CAS number 143360-01-4, a halogenated and methoxy-substituted acetanilide derivative. While specific research on this particular isomer is not extensively published, its structural motifs are of significant interest in medicinal chemistry and materials science. This document consolidates available physicochemical data, outlines a robust, scientifically-grounded synthesis protocol based on established chemical principles, discusses safety and handling procedures, and explores its potential applications as a versatile chemical intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction and Molecular Overview

This compound belongs to the acetanilide class of organic compounds, characterized by an acetamido group attached to a phenyl ring. The specific substitution pattern—a bromine atom at the para-position (C4) and a methoxy group at the ortho-position (C2) relative to the acetamido group—imparts distinct electronic and steric properties that make it a valuable, albeit underutilized, building block in synthetic chemistry.

The presence of three key functional groups offers multiple avenues for further chemical modification:

-

The Bromo Group: Serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino moieties.

-

The Methoxy Group: As an electron-donating group, it activates the aromatic ring and can influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. It can also be a site for ether cleavage to reveal a phenol, providing another point for derivatization.

-

The Acetamido Group: This group is a stable amide linkage. The N-H proton can be deprotonated under strong basic conditions for further functionalization, or the entire group can be hydrolyzed back to the parent aniline, 4-bromo-2-methoxyaniline, if required.

This combination of features positions this compound as a promising intermediate for creating libraries of complex molecules for screening in drug discovery and materials science programs.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not widely available, its fundamental properties can be compiled from supplier data and computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 143360-01-4 | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [2] |

| Molecular Weight | 244.09 g/mol | [2][3] |

| Monoisotopic Mass | 242.98949 Da | [2] |

| Topological Polar Surface Area | 38.3 Ų | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Solubility | Not available | [4] |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

Predicted Spectroscopic Data

While experimentally derived spectra are the gold standard, the expected characteristics can be inferred from the molecular structure.

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, a singlet for the methoxy group protons (~3.8-4.0 ppm), a singlet for the acetyl methyl protons (~2.1-2.3 ppm), and a broad singlet for the amide N-H proton. The aromatic region would display coupling patterns dictated by the substitution.

-

¹³C NMR: The spectrum would show nine distinct carbon signals, including the carbonyl carbon of the amide (~168-170 ppm), the methyl carbon of the acetyl group (~24 ppm), the methoxy carbon (~56 ppm), and six signals for the aromatic carbons, with their chemical shifts influenced by the bromo, methoxy, and acetamido substituents.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide II band (~1660-1680 cm⁻¹), an N-H stretch (~3250-3350 cm⁻¹), C-O stretching for the methoxy group, and various C-H and C=C stretches from the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragmentation patterns would likely involve the loss of the acetyl group.

Synthesis and Purification Workflow

The most logical and efficient synthesis of this compound involves a two-step process starting from commercially available 2-methoxyaniline (o-anisidine). The workflow involves a regioselective bromination followed by N-acetylation.

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of 4-Bromo-2-methoxyaniline (Key Intermediate)

Rationale: The direct bromination of anilines can be aggressive and lead to multiple products. The use of a milder brominating agent like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCDA) at low temperatures provides excellent control and high regioselectivity for the para-position, which is sterically accessible and electronically activated by the ortho-methoxy and amino groups.[5]

Protocol:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-methoxyaniline (1.0 eq) in dichloromethane (CH₂Cl₂) to make a ~0.5 M solution.

-

Cooling: Cool the solution to -10 °C using an ice-salt or dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 eq) in CH₂Cl₂ via the dropping funnel, ensuring the internal temperature does not rise above -5 °C. The causality for this slow, cold addition is to prevent over-bromination and side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).

-

Work-up: Wash the reaction mixture with 2N sodium hydroxide solution (2x), followed by water (2x). The basic wash removes any acidic byproducts.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude 4-bromo-2-methoxyaniline by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from a solvent like petroleum ether to yield the pure intermediate.[5]

Step 2: Synthesis of this compound

Rationale: The N-acetylation of anilines is a robust and high-yielding reaction. Acetic anhydride is a common, effective, and inexpensive acetylating agent. The reaction can be run neat or in a solvent. Sometimes a mild base like sodium acetate is added to neutralize the acetic acid byproduct.[6][7] Alternatively, using acetyl chloride with a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent is also highly effective; the base acts as a scavenger for the HCl generated.

Protocol (Using Acetic Anhydride):

-

Reaction Setup: To a round-bottom flask, add 4-bromo-2-methoxyaniline (1.0 eq).

-

Reagent Addition: Add acetic anhydride (1.1-1.5 eq) to the flask. The reaction is often exothermic. A solvent such as dichloromethane or ethyl acetate can be used if desired.

-

Reaction Progression: Stir the mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting aniline by TLC. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

-

Work-up: Quench the reaction by slowly adding cold water or pouring the reaction mixture onto crushed ice. This hydrolyzes the excess acetic anhydride.

-

Isolation: The product, this compound, will often precipitate as a solid. Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with cold water to remove acetic acid and other water-soluble impurities, followed by a cold, non-polar solvent like hexane to aid in drying.

-

Purification: The crude product is often of high purity. If required, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety and Handling

While a specific safety data sheet (SDS) for CAS 143360-01-4 is not universally available, data from suppliers and structurally similar compounds indicate that standard precautions for handling chemical reagents should be observed.[4]

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen bromide.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Potential Applications and Future Directions

The true value of this compound lies in its potential as a versatile intermediate for constructing more complex molecular architectures.

-

Drug Discovery Scaffolding: The 4-bromo-2-methoxyphenyl motif is a component of various biologically active molecules. The bromine atom provides a key vector for diversification via cross-coupling chemistry. This allows for the rapid synthesis of analogs to probe structure-activity relationships (SAR) in drug discovery campaigns. For example, similar structures are used as precursors for kinase inhibitors and other targeted therapies.

-

Precursor for Heterocyclic Synthesis: The aniline functionality, which can be revealed by hydrolysis, and the activated aromatic ring can be used as starting points for the synthesis of various heterocyclic systems, such as quinolines, quinazolines, and benzimidazoles, which are privileged structures in medicinal chemistry.

-

Materials Science: Aryl bromides are common precursors in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties imparted by the methoxy and acetamido groups could be exploited in the design of novel functional materials.

Future research should focus on exploring the reactivity of this compound in a variety of cross-coupling reactions and using it to build libraries of novel compounds for biological screening.

References

-

ChemWhat. N-(4-BROMO-2-METHOXY-PHENYL)-ACETAMIDE | 143360-01-4.[Link]

-

PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline.[Link]

-

The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides...[Link]

-

Chegg. What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline...[Link]

Sources

solubility of N-(4-bromo-2-methoxyphenyl)acetamide in organic solvents

An In-depth Technical Guide to the Solubility of N-(4-bromo-2-methoxyphenyl)acetamide and its Analogs in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical parameter that governs their performance in a multitude of applications, from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the principles, determination, and practical implications of the solubility of this compound. Due to a scarcity of publicly available experimental data for this specific compound, this guide utilizes the closely related isomer, N-(2-bromo-4-methoxyphenyl)acetamide, as a representative model to explore the foundational concepts of solubility. We present a theoretical framework for predicting solubility, a detailed protocol for its experimental determination via the gold-standard shake-flask method, and a discussion on the application of this knowledge in research and development settings. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of solubility science.

Introduction: The Critical Role of Solubility